Lazuvapagon

Beschreibung

Structure

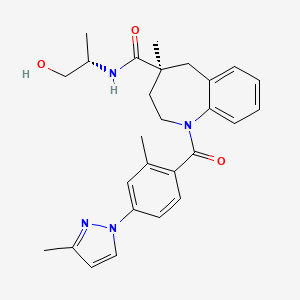

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHSWGKGWGWMSM-CCLHPLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379889-71-9 | |

| Record name | Lazuvapagon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAZUVAPAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lazuvapagon: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazuvapagon (also known as SK-1404 and KRP-N118) is an investigational small molecule identified as a selective vasopressin V2 receptor agonist. It is currently undergoing clinical evaluation for the treatment of nocturia. This technical guide synthesizes the available, albeit limited, public information to detail the core mechanism of action of this compound. The document outlines the theoretical framework of its interaction with the vasopressin V2 receptor, the subsequent signaling cascade, and its physiological effects on water homeostasis. Due to the proprietary nature of early drug development, specific quantitative data on binding affinities and functional potency for this compound are not publicly available. Therefore, this guide provides a comprehensive overview based on the established pharmacology of vasopressin V2 receptor agonists and includes generalized experimental protocols that are foundational in the characterization of such compounds.

Introduction

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a significant impact on quality of life. A key underlying cause of nocturia is nocturnal polyuria, the overproduction of urine during the night. The regulation of urine production is primarily controlled by the hormone arginine vasopressin (AVP), which acts on the vasopressin V2 receptors in the renal collecting ducts to promote water reabsorption. This compound is a V2 receptor agonist designed to mimic the action of endogenous AVP, thereby reducing nocturnal urine volume.

Core Mechanism of Action: Vasopressin V2 Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts.

Signaling Pathway

Activation of the V2 receptor by this compound is expected to initiate the following intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: this compound binds to the V2 receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates specific serine residues on the aquaporin-2 (AQP2) water channel proteins located on intracellular vesicles.

-

Increased Water Permeability: Phosphorylation of AQP2 triggers the translocation and insertion of these water channels into the apical membrane of the collecting duct cells.

-

Water Reabsorption: The increased density of AQP2 channels in the apical membrane enhances the permeability of the collecting duct to water, leading to increased water reabsorption from the tubular fluid back into the bloodstream.

This cascade of events results in the production of a smaller volume of more concentrated urine, thereby addressing the underlying pathophysiology of nocturnal polyuria.

Quantitative Data

As of the latest available information, specific quantitative data for this compound, such as its binding affinity (Ki) for the V2 receptor and its functional potency (EC50) in cellular assays, have not been disclosed in publicly accessible literature. The following table is a template that would be populated as such data becomes available.

| Parameter | Value | Units | Assay Type |

| Binding Affinity (Ki) | |||

| Vasopressin V2 Receptor | Data not available | nM | Radioligand Binding Assay |

| Functional Potency (EC50) | |||

| cAMP Accumulation | Data not available | nM | Cellular Functional Assay |

Experimental Protocols

Detailed experimental protocols for this compound are not currently available. However, the following sections describe standard methodologies used to characterize vasopressin V2 receptor agonists.

Radioligand Binding Assay for V2 Receptor Affinity

This assay determines the affinity of a test compound for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human vasopressin V2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

-

Radioligand: A tritiated V2 receptor antagonist, such as [3H]-SR121463A, is commonly used.

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, a key second messenger in the V2 receptor signaling pathway.

Methodology:

-

Cell Culture: Cells stably expressing the human V2 receptor are cultured in appropriate media.

-

Assay Medium: Cells are incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are treated with varying concentrations of the test compound (this compound).

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: Dose-response curves are plotted, and the EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

Conclusion

This compound is a vasopressin V2 receptor agonist that holds promise for the treatment of nocturia by reducing nocturnal urine production. Its mechanism of action is centered on the activation of the V2 receptor-mediated cAMP signaling pathway, leading to increased water reabsorption in the kidneys. While specific quantitative data on the pharmacological properties of this compound are not yet in the public domain, the established principles of V2 receptor pharmacology provide a strong framework for understanding its therapeutic potential. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the detailed molecular interactions and clinical efficacy of this compound.

A Technical Guide to Selective Vasopressin V2 Receptor Antagonism: The Case of Tolvaptan

Disclaimer: Initial research on the compound "Lazuvapagon" revealed conflicting information regarding its mechanism of action, with available data suggesting it acts as a vasopressin V2 receptor agonist. Due to the scarcity of public data supporting its role as a selective V2 receptor antagonist, this guide will focus on Tolvaptan (B1682983) (OPC-41061) , a well-characterized and clinically approved selective vasopressin V2 receptor antagonist. This substitution allows for a comprehensive and data-rich overview that fulfills the core technical requirements of the original request.

Introduction to Vasopressin V2 Receptor Antagonism

The arginine vasopressin (AVP) receptor 2 (V2R) is a G-protein coupled receptor (GPCR) primarily located on the basolateral membrane of the principal cells in the renal collecting ducts. Its activation by AVP initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, promoting free water reabsorption.[1][2] Selective V2R antagonists are a class of drugs known as "aquaretics" that competitively block this interaction.[1] This blockade inhibits the reabsorption of free water, leading to an increase in urine water excretion (aquaresis) without significantly altering sodium and potassium excretion.[3][4] This mechanism is therapeutically valuable in conditions characterized by excess water retention and dilutional hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[1][5] Furthermore, by reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP), V2R antagonists have been shown to slow cyst growth in autosomal dominant polycystic kidney disease (ADPKD).[6]

Core Compound Profile: Tolvaptan

Tolvaptan is an orally active, nonpeptide selective V2R antagonist.[7] It competitively blocks the binding of AVP to the V2 receptor with high affinity and selectivity over the V1a receptor subtype.[8]

The following tables summarize the key in vitro binding affinity and functional potency data for tolvaptan.

Table 1: Receptor Binding Affinity of Tolvaptan

| Receptor Subtype | Ligand | Preparation | K_i_ (nM) | Selectivity (V1a K_i_ / V2 K_i_) | Reference |

| Human V2 | [³H]-AVP | HeLa cells expressing human V2R | 0.43 ± 0.06 | 29-fold | [8] |

| Human V1a | [³H]-AVP | HeLa cells expressing human V1aR | 12.3 ± 0.8 | - | [8] |

| Human V2 | - | - | 0.06 | 205-fold | |

| Human V1a | - | - | 12.3 | - | |

| Rat V2 | [³H]-AVP | Rat kidney membranes | 1.33 ± 0.30 | 244-fold | [8] |

| Rat V1a | [³H]-AVP | Rat liver membranes | 325 ± 41 | - | [8] |

Table 2: In Vitro Functional Activity of Tolvaptan

| Assay Type | Cell Line / System | Stimulus | Measured Effect | IC_50_ | Reference |

| cAMP Inhibition | Human ADPKD Cyst Cells | 1 nM AVP | Inhibition of cAMP production | ~0.1 - 0.2 nM | [9][10] |

| cAMP Inhibition | HeLa cells expressing human V2R | AVP | Inhibition of cAMP production | Potent inhibition noted | [7] |

| Platelet Aggregation | - | AVP | Inhibition of platelet aggregation | 1.28 µM | [11] |

Signaling Pathways and Mechanism of Action

Activation of the V2 receptor by arginine vasopressin (AVP) triggers a Gs protein-mediated signaling cascade. This results in the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles, promoting their translocation and fusion with the apical membrane of the collecting duct principal cells. This increases water permeability and reabsorption.

Tolvaptan acts as a competitive antagonist at the V2 receptor. By occupying the AVP binding site, it prevents the activation of the Gs protein and the subsequent downstream signaling cascade. This blockade inhibits the production of cAMP and prevents the translocation of AQP2 water channels to the cell membrane, thereby reducing water reabsorption and promoting aquaresis.

Experimental Protocols

This protocol determines the binding affinity (K_i_) of a test compound (e.g., tolvaptan) for the V2 receptor.

-

Materials:

-

Membrane preparation from cells stably expressing the human V2 receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Test compound (Tolvaptan) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled AVP (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of [³H]-AVP (at or below its K_d_ value), and varying concentrations of tolvaptan.

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled AVP.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 4 times) to separate bound from free radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of tolvaptan to generate a competition curve.

-

Determine the IC_50_ value (concentration of tolvaptan that inhibits 50% of specific [³H]-AVP binding) using non-linear regression.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

This protocol measures the ability of an antagonist to inhibit AVP-stimulated cAMP production.

-

Materials:

-

Human ADPKD cells or a cell line engineered to express the human V2 receptor (e.g., HEK293, HeLa).

-

Arginine Vasopressin (AVP).

-

Test compound (Tolvaptan).

-

Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate) and grow to desired confluency.

-

Pre-incubate the cells with varying concentrations of tolvaptan in assay buffer for 15-30 minutes at 37°C.

-

Stimulate the cells by adding a fixed concentration of AVP (typically the EC_80_ concentration) to all wells except the basal control.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level (no AVP) as 0% and the maximal AVP-stimulated level as 100%.

-

Plot the percent inhibition against the log concentration of tolvaptan.

-

Determine the IC_50_ value from the resulting dose-response curve using non-linear regression.

-

Clinical Trial Protocols: An Overview

Clinical development of tolvaptan has focused on hyponatremia and ADPKD. The designs of pivotal trials provide insight into its clinical evaluation.

Table 3: Summary of Key Tolvaptan Clinical Trial Designs

| Trial Name | Indication | Phase | Design | Primary Endpoint | Key Population Criteria | Reference |

| SALT-1 & SALT-2 | Euvolemic & Hypervolemic Hyponatremia | 3 | Randomized, Double-Blind, Placebo-Controlled | Average daily AUC for change in serum sodium from baseline to Day 4 and Day 30 | Serum sodium <135 mEq/L | [12][13] |

| TEMPO 3:4 | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 3 | Randomized, Double-Blind, Placebo-Controlled | Annual rate of change in total kidney volume (TKV) | Age 18-50, TKV ≥750 mL, CrCl ≥60 mL/min | [6] |

| REPRISE | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 3 | Randomized-Withdrawal, Double-Blind, Placebo-Controlled | Change in eGFR from pre-treatment baseline to post-treatment follow-up | Age 18-65, eGFR 25-65 mL/min/1.73m² | [14][15] |

-

Objective: To evaluate the efficacy and safety of tolvaptan in correcting serum sodium concentrations in patients with euvolemic or hypervolemic hyponatremia.[12]

-

Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Inclusion Criteria: Hospitalized or ambulatory patients with serum sodium < 135 mEq/L (subgroup with <130 mEq/L). Euvolemic or hypervolemic states (e.g., SIADH, heart failure, cirrhosis).[12]

-

Exclusion Criteria: Hypovolemic hyponatremia, need for urgent sodium correction with hypertonic saline, Child-Pugh score > 10.[12]

-

Treatment Protocol:

-

Patients randomized to receive oral tolvaptan or placebo once daily for 30 days.

-

Initial tolvaptan dose of 15 mg/day.

-

Dose titrated up to 30 mg and then 60 mg based on serum sodium response, if needed. Fluid restriction was discouraged.

-

Serum sodium monitored closely, especially during the first 24-48 hours.

-

Seven-day follow-up period after treatment discontinuation.

-

-

Primary Outcome Measure: The average daily Area Under the Curve (AUC) for the change in serum sodium from baseline to Day 4 and from baseline to Day 30.[13]

-

Secondary Outcome Measures: Change in serum sodium at Day 4 and Day 30, time to normalization of serum sodium, effects on patient-reported outcomes.[12]

Conclusion

Tolvaptan exemplifies the therapeutic application of selective vasopressin V2 receptor antagonism. Its high affinity and selectivity for the V2R translate into a potent aquaretic effect, which has been clinically validated for the treatment of euvolemic and hypervolemic hyponatremia and for slowing disease progression in ADPKD. The methodologies outlined in this guide, from in vitro receptor binding and functional assays to the design of large-scale clinical trials, represent the standard framework for characterizing and validating novel V2R antagonists for future therapeutic development.

References

- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. youtube.com [youtube.com]

- 5. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukkidney.org [ukkidney.org]

- 7. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Clinical Trial Efficacy | Hyponatremia in SIADH | SAMSCA® (tolvaptan) [samsca.com]

- 14. Rationale and Design of a Clinical Trial Investigating Tolvaptan Safety and Efficacy in Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Lazuvapagon: A Technical Overview of a Novel Vasopressin V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazuvapagon (also known as SK-1404) is a novel, orally available small molecule identified as a selective vasopressin V2 receptor agonist.[1] Developed by Sanwa Kagaku Kenkyusho, it is currently under investigation for the treatment of nocturia.[1][2] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, based on publicly available information. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex benzazepine derivative.

-

IUPAC Name: (4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide

-

Molecular Formula: C₂₇H₃₂N₄O₃

-

Molecular Weight: 460.57 g/mol

-

CAS Number: 2379889-71-9

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂N₄O₃ | PubChem |

| Molecular Weight | 460.57 g/mol | ChemicalBook[3] |

| CAS Number | 2379889-71-9 | ChemicalBook[3] |

| Boiling Point (Predicted) | 712.1±60.0 °C | ChemicalBook |

| Density (Predicted) | 1.22±0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.48±0.10 | ChemicalBook |

Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound exerts its pharmacological effect through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The V2 receptor is primarily expressed on the basolateral membrane of the principal cells in the renal collecting ducts.

Signaling Pathway

The binding of an agonist, such as this compound, to the V2 receptor initiates a downstream signaling cascade. This process is crucial for the regulation of water reabsorption in the kidneys.

Upon activation by this compound, the V2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including aquaporin-2 (AQP2) water channels stored in intracellular vesicles. This phosphorylation promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption from the urine.

Pharmacological Properties (Illustrative)

While specific quantitative data for this compound's binding affinity, potency, and pharmacokinetic profile are not publicly available at the time of this writing, this section provides an illustrative overview of the expected pharmacological properties based on its mechanism of action. The tables below are populated with example data for a hypothetical V2 receptor agonist to demonstrate the expected parameters and their typical ranges.

In Vitro Potency and Binding Affinity

The in vitro activity of a V2 receptor agonist is typically characterized by its binding affinity (Ki or Kd) and its functional potency (EC50) in stimulating cAMP production.

Table 2: Illustrative In Vitro Pharmacology of a V2 Receptor Agonist

| Parameter | Illustrative Value | Description |

| Binding Affinity (Ki) | 1.5 nM | Concentration of the compound that will bind to half of the receptors at equilibrium. |

| Functional Potency (EC50) | 0.8 nM | Concentration of the compound that provokes a response halfway between the baseline and maximum response in a cAMP assay. |

In Vivo Pharmacokinetics

The pharmacokinetic profile of an orally administered drug like this compound is crucial for determining its dosing regimen and therapeutic window.

Table 3: Illustrative Pharmacokinetic Parameters of an Oral V2 Receptor Agonist

| Parameter | Illustrative Value | Description |

| Cmax | 250 ng/mL | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | 1.5 hours | Time taken to reach the maximum serum concentration (Cmax). |

| t½ (Half-life) | 8 hours | Time required for the concentration of the drug in the body to be reduced by one-half. |

| Bioavailability (F%) | 60% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Clinical Development

This compound is currently under investigation in a clinical trial for the treatment of nocturia in Japanese subjects.

-

Clinical Trial Identifier: NCT03116191

Details regarding the study design, endpoints, and results are not yet publicly available.

Experimental Protocols

The following sections describe standardized experimental protocols that are commonly used to characterize vasopressin V2 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the V2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human vasopressin V2 receptor (e.g., CHO or HEK293 cells).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency as a V2 receptor agonist.

Methodology:

-

Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.

-

Compound Addition: The cells are treated with varying concentrations of the test compound (this compound). A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

-

Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.

Conclusion

This compound is a promising vasopressin V2 receptor agonist with a well-defined mechanism of action. Its development for the treatment of nocturia highlights the continued therapeutic potential of targeting the vasopressin system. While detailed preclinical and clinical data are not yet widely available, the information presented in this technical guide provides a foundational understanding of this compound's chemical structure, signaling pathway, and the experimental approaches used for its characterization. Further publications and clinical trial results are anticipated to provide a more complete pharmacological profile of this novel compound.

References

Lazuvapagon for Nocturnal Polyuria: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of Lazuvapagon for nocturnal polyuria research based on publicly available information. As of December 2025, detailed quantitative results and the complete experimental protocol from the Phase 2 clinical trial (NCT03116191) have not been widely disseminated. Therefore, certain sections of this guide, particularly those pertaining to clinical trial data and specific experimental procedures, are based on established methodologies for similar compounds and should be considered representative until formal data is published.

Executive Summary

Nocturnal polyuria, a common cause of nocturia, is characterized by the overproduction of urine during the night. It significantly impacts quality of life, leading to sleep fragmentation and associated health issues. The underlying pathophysiology often involves a disruption in the circadian rhythm of arginine vasopressin (AVP) secretion. This compound (formerly SK-1404), a selective vasopressin V2 receptor agonist, is in development for the treatment of nocturnal polyuria. By mimicking the action of endogenous AVP on the renal collecting ducts, this compound is expected to increase water reabsorption and reduce nocturnal urine volume. This technical guide provides an in-depth overview of the core scientific and clinical aspects of this compound relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound is a small molecule agonist of the vasopressin V2 receptor (V2R). The V2R is a G-protein coupled receptor primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Signaling Pathway

The binding of this compound to the V2R initiates a signaling cascade that ultimately leads to increased water permeability of the collecting duct epithelium. This process is crucial for the concentration of urine and the reduction of urine output.

Clinical Development for Nocturnal Polyuria

This compound has been investigated in a Phase 2 clinical trial for the treatment of nocturia due to nocturnal polyuria in Japanese subjects (NCT03116191). While detailed results are not yet publicly available, the study aimed to assess the efficacy and safety of the compound in this patient population.

Data Presentation

The following tables represent the anticipated endpoints from the Phase 2 clinical trial of this compound. Note: The data presented are placeholders and do not reflect actual trial results.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | This compound (Dose 1) (N=XX) | This compound (Dose 2) (N=XX) | Placebo (N=XX) | Total (N=XX) |

| Age (years), mean (SD) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Sex, n (%) | ||||

| Male | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Female | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Mean Nocturnal Voids, mean (SD) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Nocturnal Urine Volume (mL), mean (SD) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Nocturnal Polyuria Index*, mean (SD) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

*Nocturnal Polyuria Index = Nocturnal Urine Volume / 24-hour Urine Volume

Table 2: Efficacy Endpoints (Change from Baseline at Week X)

| Endpoint | This compound (Dose 1) | This compound (Dose 2) | Placebo | p-value vs. Placebo (Dose 1) | p-value vs. Placebo (Dose 2) |

| Primary Endpoint | |||||

| Mean Change in Number of Nocturnal Voids | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Secondary Endpoints | |||||

| Mean Change in Nocturnal Urine Volume (mL) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Mean Change in First Uninterrupted Sleep Period (minutes) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Responder Rate (≥50% reduction in nocturnal voids), n (%) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Table 3: Safety and Tolerability

| Adverse Event | This compound (Dose 1) n (%) | This compound (Dose 2) n (%) | Placebo n (%) |

| Any Adverse Event | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Serious Adverse Events | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Adverse Events of Special Interest | |||

| Hyponatremia (Serum Sodium <130 mmol/L) | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Dry Mouth | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Dizziness | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Experimental Protocols

The following section outlines a representative experimental protocol for a Phase 2 clinical trial of a vasopressin V2 receptor agonist, such as this compound, for nocturnal polyuria. This is based on common practices in the field and should not be considered the definitive protocol for NCT03116191.

Study Design and Workflow

Inclusion and Exclusion Criteria

Inclusion Criteria:

-

Male and female subjects aged 20 years and older.

-

Diagnosis of nocturia with an average of ≥2 nocturnal voids per night, confirmed by a 3-day bladder diary.

-

Diagnosis of nocturnal polyuria, defined as a nocturnal polyuria index (NPI) > 33%.

-

Willing and able to provide written informed consent.

Exclusion Criteria:

-

Significant urological conditions other than nocturnal polyuria that could cause nocturia (e.g., severe benign prostatic hyperplasia, overactive bladder, bladder outlet obstruction).

-

History of hyponatremia or serum sodium level < 135 mmol/L at screening.

-

Uncontrolled hypertension or significant cardiovascular disease.

-

Severe renal or hepatic impairment.

-

Use of medications known to affect urine production or cause hyponatremia within a specified period before the study.

-

Pregnancy or lactation.

Efficacy and Safety Assessments

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the mean number of nocturnal voids.

-

Secondary Endpoints:

-

Change from baseline in mean nocturnal urine volume.

-

Change from baseline in the duration of the first uninterrupted sleep period (FUSP).

-

Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.

-

Change from baseline in health-related quality of life scores (e.g., Nocturia Quality of Life questionnaire, N-QoL).

-

Safety Assessments:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Regular monitoring of serum sodium levels, particularly during the initial phase of treatment.

-

Vital signs (blood pressure, heart rate).

-

Standard clinical laboratory tests (hematology, clinical chemistry).

Future Directions

The development of selective vasopressin V2 receptor agonists like this compound represents a targeted approach to the management of nocturnal polyuria. Future research should focus on:

-

The public dissemination of the Phase 2 clinical trial results to allow for a thorough evaluation of this compound's efficacy and safety profile.

-

The design and execution of Phase 3 trials to confirm the findings in a larger and more diverse patient population.

-

Investigation into the optimal dosing strategy to maximize efficacy while minimizing the risk of hyponatremia.

-

Pharmacokinetic and pharmacodynamic studies to fully characterize the drug's profile in different patient populations.

The successful development of this compound could provide a valuable new therapeutic option for the millions of individuals affected by nocturnal polyuria.

The Rise and Discontinuation of Lazuvapagon: A Technical Overview of a Novel Antiplatelet Agent

For Immediate Release

PRINCETON, NJ – December 2, 2025 – This document provides an in-depth technical guide on the discovery and development of Lazuvapagon (BMS-986141), a novel, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4). Developed by Bristol Myers Squibb, this compound represented a promising new approach in antiplatelet therapy, aiming to reduce thrombotic events with a potentially lower bleeding risk compared to existing treatments. Despite promising preclinical and early clinical data, its development was ultimately discontinued (B1498344). This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific journey of this compound, from its mechanism of action to its clinical evaluation.

Introduction: The Rationale for a PAR4 Antagonist

Thrombotic diseases, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapies are a cornerstone of prevention and treatment, but their efficacy is often limited by an increased risk of bleeding. This compound was developed to address this unmet need by selectively targeting PAR4, a G-protein coupled receptor on human platelets.[1]

Thrombin is a potent platelet activator that signals through two protease-activated receptors on human platelets: PAR1 and PAR4. While PAR1 antagonism has been explored clinically, it has been associated with significant bleeding risks. PAR4 is believed to play a more prominent role in the sustained and amplified phase of platelet activation, suggesting that its inhibition could effectively prevent occlusive thrombus formation while preserving initial hemostasis, thereby offering a wider therapeutic window.[2][3] this compound and its predecessor, BMS-986120, were designed as potent and selective antagonists of PAR4 to test this hypothesis.[1][4]

Mechanism of Action: Targeting the PAR4 Signaling Pathway

This compound functions as a direct, reversible, and highly selective antagonist of PAR4.[1] Its mechanism of action is centered on preventing the signaling cascade initiated by the activation of PAR4 by thrombin.

The PAR4 Signaling Cascade

Upon cleavage of its N-terminal domain by thrombin, PAR4 undergoes a conformational change that initiates intracellular signaling through the coupling of G-proteins Gq and G12/13. This leads to a cascade of downstream events culminating in platelet activation, aggregation, and thrombus formation.

Caption: PAR4 Signaling Pathway and the inhibitory action of this compound.

Preclinical Development

This compound underwent a comprehensive preclinical evaluation to establish its pharmacodynamic and pharmacokinetic profiles, as well as its safety and efficacy in animal models.

In Vitro Pharmacology

In vitro studies confirmed this compound as a potent and selective PAR4 antagonist.

| Parameter | Species | IC₅₀ (nM) |

| PAR4-AP Induced Platelet Aggregation | Human | 1.8 |

| PAR4-AP Induced Platelet Aggregation | Monkey | 1.3 |

| PAR4 Binding (Kd) | Human | 0.098 |

| Table 1: In Vitro Potency of this compound and its predecessor, BMS-986120.[5][6] |

In Vivo Pharmacology & Efficacy

The primary in vivo model used to assess the antithrombotic efficacy of this compound was the electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[7]

| Compound | Dose (mg/kg) | Thrombosis Weight Reduction (%) | Bleeding Time Increase (fold vs. control) |

| This compound (BMS-986141) | 0.05 | 36 | - |

| 0.1 | 63 | - | |

| 0.5 | 88 | 1.2 | |

| BMS-986120 | 1.0 | 82 | >2 |

| Clopidogrel | - | - | ~8 |

| Aspirin | - | - | 2.2 |

| Table 2: Preclinical Efficacy and Bleeding Profile of this compound and Comparators in Cynomolgus Monkeys.[7] |

These studies demonstrated that this compound has potent antithrombotic activity with a significantly lower impact on bleeding time compared to standard-of-care antiplatelet agents like clopidogrel.[7]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. The main study was a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy participants (NCT02341638).[8]

Pharmacokinetics

This compound exhibited dose-proportional pharmacokinetics.

| Dose (mg) | Cₘₐₓ (ng/mL) | AUC (h*ng/mL) | T₁/₂ (hours) |

| 2.5 | 17.6 | 183 | 33.7 - 44.7 |

| 150 | 958 | 9207 | 33.7 - 44.7 |

| Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose).[8] |

The mean half-life of this compound ranged from 33.7 to 44.7 hours across different dose panels.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed by measuring the inhibition of PAR4 agonist peptide (AP)-induced platelet aggregation.

| Study | Dose (mg) | PAR4-AP Concentration (µM) | Inhibition of Platelet Aggregation |

| Single Ascending Dose (SAD) | 75 & 150 | 25-100 | ≥80% through ≥24 hours post-dose |

| Multiple Ascending Dose (MAD) | ≥10 | 12.5 & 25 | Complete inhibition through 24 hours |

| Table 4: Pharmacodynamic Effects of this compound on Platelet Aggregation.[8] |

This compound demonstrated a concentration-dependent inhibition of PAR4-mediated platelet aggregation, with higher doses achieving complete and sustained inhibition.[8] Importantly, it did not affect PAR1-AP-induced platelet aggregation, confirming its selectivity.[8]

Safety and Tolerability

In the first-in-human study, this compound was found to be safe and well-tolerated over a wide dose range.[8]

Discontinuation of Development

Despite the promising preclinical and early clinical data, the clinical development of this compound (BMS-986141) and its related compound BMS-986120 was discontinued by Bristol Myers Squibb. The precise reasons for this decision have not been publicly disclosed.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of this compound.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This in vivo model was crucial for assessing the antithrombotic efficacy of this compound.

Caption: Workflow for the Electrolytic Carotid Artery Thrombosis (ECAT) model.

Protocol:

-

Animal Preparation: Cynomolgus monkeys are anesthetized.

-

Surgical Procedure: The carotid artery is surgically exposed.

-

Instrumentation: A flow probe is placed around the artery to monitor blood flow, and an electrode is positioned to induce injury.

-

Drug Administration: this compound or a vehicle control is administered, typically orally.

-

Thrombosis Induction: A controlled anodal electrical current is applied to the arterial wall to induce endothelial injury, initiating thrombus formation.

-

Monitoring: Carotid artery blood flow is monitored continuously to assess the extent of thrombotic occlusion.

-

Endpoint Measurement: After a defined period, the thrombotic material is harvested and its wet weight is determined. Bleeding time is also assessed through a standardized incision.

Platelet Aggregation Assays (Light Transmission Aggregometry)

This in vitro assay was used to measure the effect of this compound on platelet function.

Protocol:

-

Blood Collection: Whole blood is collected from human or animal subjects into sodium citrate (B86180) anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

-

Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar at 37°C.

-

Agonist Addition: A PAR4-activating peptide (PAR4-AP) is added to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP sample is measured over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Inhibition Assessment: The assay is performed in the presence and absence of varying concentrations of this compound to determine its inhibitory effect on PAR4-mediated aggregation.

Flow Cytometry for Platelet Activation Markers

Flow cytometry was used to assess specific markers of platelet activation, such as P-selectin expression and PAC-1 binding.

Protocol:

-

Blood Sample Preparation: Whole blood is collected and diluted in a suitable buffer.

-

Stimulation: Platelets are stimulated with a PAR4 agonist in the presence or absence of this compound.

-

Staining: Fluorochrome-conjugated antibodies specific for platelet activation markers (e.g., anti-CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa) are added. A platelet-specific marker (e.g., anti-CD41) is also used for gating.[9]

-

Incubation: The samples are incubated at room temperature in the dark.

-

Acquisition: Samples are analyzed on a flow cytometer.

-

Analysis: The percentage of platelets positive for the activation markers and the mean fluorescence intensity are quantified to determine the level of platelet activation.[9][10]

Conclusion

This compound was a pioneering molecule in the exploration of PAR4 antagonism as a novel antiplatelet strategy. Its development program generated valuable data demonstrating that selective PAR4 inhibition can lead to potent antithrombotic effects with a potentially improved safety profile regarding bleeding risk compared to established antiplatelet agents. While the clinical development of this compound was discontinued, the extensive preclinical and early clinical data provide a strong rationale for the continued investigation of PAR4 as a therapeutic target. The detailed methodologies and quantitative data presented in this whitepaper offer a valuable resource for the scientific community to build upon this knowledge in the ongoing quest for safer and more effective antithrombotic therapies.

References

- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Lazuvapagon's Role in Aquaresis: A Technical Guide to its Core Mechanism and Physiological Effects

To the esteemed researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of lazuvapagon and its interaction with the vasopressin V2 receptor. Crucially, this document will clarify a key aspect of its pharmacology: this compound is a vasopressin V2 receptor agonist, and therefore, its primary physiological effect is antidiuresis, the opposite of aquaresis. This guide will detail its mechanism of action, the associated signaling pathways, and its potential therapeutic application in conditions such as nocturia.

Introduction: The Principle of Aquaresis and the V2 Receptor

Aquaresis is defined as electrolyte-free water excretion, a process that increases urine output without a significant loss of sodium and potassium. This physiological effect is primarily mediated by the antagonism of the vasopressin V2 receptor in the collecting ducts of the kidneys. Vasopressin V2 receptor antagonists, often referred to as "vaptans," are utilized in the management of hyponatremia associated with conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[1][2][3][4][5][6][7] By blocking the action of arginine vasopressin (AVP) at the V2 receptor, these agents prevent the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby reducing water reabsorption and promoting diuresis.[4]

This compound: A Vasopressin V2 Receptor Agonist

Contrary to the initial premise of exploring its role in aquaresis, available pharmacological data identifies this compound (also known as SK-1404) as a vasopressin V2 receptor agonist . This means that this compound mimics the action of endogenous AVP, leading to an antidiuretic effect. This mechanism is being investigated for therapeutic applications where a reduction in urine production is desired, such as in the treatment of nocturia. This compound is currently under investigation in a clinical trial for nocturia due to nocturnal polyuria in Japanese subjects (NCT03116191).[1]

Mechanism of Action: The V2 Receptor Agonist Signaling Pathway

As a V2 receptor agonist, this compound binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells in the kidney's collecting ducts. This activation initiates a downstream signaling cascade that ultimately leads to water retention.

The key steps in this pathway are as follows:

-

Receptor Binding and G-Protein Activation: this compound binds to the V2 receptor, causing a conformational change that activates the associated heterotrimeric G-protein, Gs.

-

Adenylate Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylate cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates various proteins, which promotes the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.

-

Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.

This signaling cascade is visually represented in the following diagram:

Quantitative Data: Expected Effects of a V2 Receptor Agonist

The administration of a V2 receptor agonist like this compound is expected to produce physiological changes consistent with antidiuresis. The following table summarizes the anticipated effects on key urinary and serum parameters compared to a V2 receptor antagonist (aquaretic).

| Parameter | Expected Effect of this compound (V2 Agonist) | Expected Effect of a V2 Antagonist (Aquaretic) |

| Urine Volume | Decreased | Increased |

| Urine Osmolality | Increased | Decreased |

| Free Water Clearance | Negative (decreased) | Positive (increased) |

| Serum Sodium | Potential for decrease (if fluid intake is excessive) | Increased (in hyponatremic states) |

| Urine AQP2 Excretion | Increased | Decreased |

Experimental Protocols for Assessing V2 Agonist Activity

The evaluation of a V2 receptor agonist's efficacy, particularly for an indication like nocturia, involves a series of preclinical and clinical assessments. While the specific protocol for the NCT03116191 trial is not publicly detailed, a general experimental workflow can be conceptualized.

5.1. Preclinical Evaluation:

-

In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the V2 receptor compared to other vasopressin receptor subtypes (V1a, V1b).

-

Cell-based Functional Assays: To measure the functional consequence of receptor binding, such as cAMP production in cells expressing the human V2 receptor.

-

Animal Models: Administration of this compound to animal models (e.g., rats) to measure its effect on urine volume, osmolality, and duration of action.

5.2. Clinical Trial Protocol (Conceptual Workflow for a Nocturia Study):

A clinical trial to assess the efficacy and safety of this compound for nocturia would likely follow the workflow outlined below.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nocturia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]

Lazuvapagon and its Effect on Urine Osmolality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazuvapagon (formerly known as KRP-109) is an investigational, orally bioavailable, non-peptide, selective antagonist of the vasopressin V2 receptor. This receptor plays a pivotal role in the body's regulation of water balance. By selectively blocking the V2 receptor in the renal collecting ducts, this compound promotes aquaresis, the excretion of electrolyte-free water, leading to a decrease in urine osmolality. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its anticipated effects on urine osmolality, and the experimental methodologies relevant to its study.

While specific quantitative data from clinical trials with this compound are not yet widely publicly available, this guide will leverage data from closely related compounds in the same class, such as Tolvaptan, to illustrate the expected pharmacodynamic effects and provide a framework for understanding the potential clinical profile of this compound.

Mechanism of Action: Vasopressin V2 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the arginine vasopressin (AVP) V2 receptor located on the basolateral membrane of the principal cells of the renal collecting ducts.

Under normal physiological conditions, AVP binds to the V2 receptor, a G protein-coupled receptor (GPCR), initiating a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane and their insertion into the membrane. The increased presence of AQP2 channels in the apical membrane enhances the permeability of the collecting duct to water, facilitating water reabsorption from the tubular fluid back into the bloodstream and resulting in more concentrated urine (higher urine osmolality).

This compound, by blocking the binding of AVP to the V2 receptor, inhibits this entire signaling pathway. The result is a decrease in the translocation and insertion of AQP2 water channels into the apical membrane. This reduction in water channels leads to decreased water reabsorption, increased excretion of free water (aquaresis), and consequently, a dilution of the urine, which is measured as a decrease in urine osmolality.

Signaling Pathway of Vasopressin V2 Receptor and its Antagonism by this compound

Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of this compound.

Expected Effects on Urine Osmolality and Renal Parameters

Based on the mechanism of action of vasopressin V2 receptor antagonists, this compound is expected to produce a dose-dependent decrease in urine osmolality. This primary pharmacodynamic effect is accompanied by several other changes in renal and systemic parameters.

Data Presentation

While specific data for this compound is not publicly available, the following tables illustrate the expected effects based on clinical trial data for Tolvaptan, a drug with a similar mechanism of action. These tables are for illustrative purposes and should not be considered as actual data for this compound.

Table 1: Expected Dose-Dependent Effect on Urine Osmolality

| This compound Dose (mg) | Baseline Urine Osmolality (mOsm/kg) | Change from Baseline in Urine Osmolality (mOsm/kg) |

| Placebo | ~500 | Minimal Change |

| Low Dose | ~500 | ↓ 150 - 200 |

| Medium Dose | ~500 | ↓ 200 - 250 |

| High Dose | ~500 | ↓ 250 - 300 |

Data is hypothetical and illustrative of expected trends.

Table 2: Expected Effects on Other Renal and Serum Parameters

| Parameter | Expected Change with this compound |

| Urine Volume | ↑↑ |

| Free Water Clearance | ↑↑ |

| Serum Sodium | ↑ |

| Serum Osmolality | ↑ |

| Urine Aquaporin-2 Excretion | ↓ |

↑ Indicates an increase, ↑↑ a significant increase, and ↓ a decrease.

Experimental Protocols

The evaluation of this compound's effect on urine osmolality and related parameters involves a series of well-defined experimental protocols in both preclinical and clinical settings.

Preclinical Studies in Animal Models

Objective: To determine the pharmacodynamic effects of this compound on urine volume and osmolality in animal models (e.g., rats, dogs).

Methodology:

-

Animal Acclimatization: Animals are housed in metabolic cages for acclimatization and baseline measurements.

-

Baseline Data Collection: 24-hour urine samples are collected to measure baseline urine volume, osmolality, and electrolyte concentrations. Blood samples are taken to determine baseline serum electrolytes and osmolality.

-

Drug Administration: this compound is administered orally at various dose levels. A vehicle control group receives the formulation without the active drug.

-

Post-Dose Data Collection: Urine is collected at specified intervals (e.g., 0-4h, 4-8h, 8-24h) post-dosing. Urine volume is measured, and aliquots are taken for osmolality and electrolyte analysis. Blood samples are collected at corresponding time points.

-

Urine Osmolality Measurement: Urine osmolality is measured using a freezing point depression osmometer.

-

Data Analysis: Changes from baseline in urine volume, urine osmolality, free water clearance, and serum sodium are calculated and compared between dose groups and the control group.

Clinical Trials in Human Subjects

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patient populations.

Methodology:

-

Study Design: Typically, a randomized, double-blind, placebo-controlled, dose-escalation design is used in Phase 1 studies.

-

Subject Screening and Baseline: Healthy volunteers or patients meeting specific inclusion/exclusion criteria are enrolled. Baseline measurements, including 24-hour urine collection for volume and osmolality, and blood draws for serum chemistry, are performed.

-

Drug Administration: Subjects receive single or multiple ascending doses of this compound or placebo.

-

Pharmacodynamic Assessments:

-

Urine Collection: Timed urine collections (e.g., hourly for the first 8 hours, then pooled for 8-12h and 12-24h) are performed to measure urine volume and osmolality.

-

Blood Sampling: Blood samples are taken at frequent intervals to determine serum sodium, osmolality, and this compound concentrations (for pharmacokinetic analysis).

-

Urine Osmolality Measurement: Urine osmolality is determined using a clinical-grade osmometer, typically based on the freezing point depression method.

-

-

Biomarker Analysis:

-

Urine Aquaporin-2 (u-AQP2): Urine samples can be analyzed for u-AQP2 excretion using methods like ELISA or Western blotting to provide a direct measure of the drug's effect on the vasopressin pathway.

-

Copeptin: Plasma copeptin, a stable marker of vasopressin release, may also be measured.

-

-

Data Analysis: The primary pharmacodynamic endpoint is typically the change from baseline in urine osmolality. Other endpoints include changes in urine volume, free water clearance, and serum sodium.

Experimental Workflow for a Clinical Trial

Caption: A typical experimental workflow for a clinical trial evaluating this compound.

Conclusion

This compound, as a selective vasopressin V2 receptor antagonist, is poised to be an effective aquaretic agent with a primary pharmacodynamic effect of reducing urine osmolality. The underlying mechanism of action is well-understood and involves the inhibition of the AVP-V2R-cAMP-PKA signaling pathway, leading to reduced AQP2-mediated water reabsorption in the kidneys. While specific clinical data for this compound remains limited in the public domain, the established effects of other drugs in its class provide a strong basis for predicting its impact on renal water handling. Further publication of preclinical and clinical trial results will be crucial to fully elucidate the quantitative dose-response relationship of this compound and its potential therapeutic applications. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation of this promising compound.

Preclinical Studies on Lazuvapagon (OPC-61815): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lazuvapagon, also known as OPC-61815, is a water-soluble phosphate (B84403) ester prodrug of tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist. Developed to enable intravenous administration, this compound undergoes rapid in-vivo hydrolysis to its active moiety, tolvaptan. This guide provides a comprehensive overview of the preclinical studies conducted on this compound and its active metabolite, tolvaptan, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in the drug development process.

Mechanism of Action

This compound's pharmacological activity is attributable to its active metabolite, tolvaptan. Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the collecting ducts in the kidneys.

The binding of the antidiuretic hormone, arginine vasopressin (AVP), to the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream, resulting in concentrated urine and a decrease in free water excretion.

Tolvaptan blocks the binding of AVP to the V2 receptor, thereby inhibiting this signaling pathway. This prevents the translocation and insertion of AQP2 water channels, rendering the collecting duct impermeable to water. The result is an increase in free water excretion, known as aquaresis, which leads to a decrease in urine osmolality and an increase in serum sodium concentration, without significantly affecting electrolyte excretion.[1][2]

In vitro studies have shown that this compound (OPC-61815) itself has a binding affinity for the human V2 receptor that is 14 times weaker than that of tolvaptan.[3][4] Its primary role is to serve as a soluble carrier that is rapidly converted to the active antagonist in vivo.[3][4]

Signaling Pathway of Tolvaptan (Active Metabolite of this compound)

Caption: V2 Receptor Signaling Pathway and Point of Inhibition by Tolvaptan.

Pharmacokinetics

This compound (OPC-61815) was designed for intravenous administration and is rapidly hydrolyzed to tolvaptan in vivo by alkaline phosphatase.[3][4] Preclinical pharmacokinetic studies have been conducted in rats and dogs.

Experimental Protocols

In Vitro Hydrolysis: The conversion of this compound to tolvaptan was assessed using human tissue S9 fractions. The primary enzyme responsible for this hydrolysis was identified as alkaline phosphatase.[3][4]

In Vivo Pharmacokinetics in Rats and Dogs: Male beagle dogs and male Sprague-Dawley rats were used for in vivo pharmacokinetic studies. This compound was administered intravenously. Blood samples were collected at various time points, and plasma concentrations of both this compound and tolvaptan were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolvaptan after Intravenous Administration of this compound (OPC-61815)

| Species | Dose of this compound (mg/kg) | Tolvaptan Cmax (ng/mL) | Tolvaptan Tmax (min) | Tolvaptan AUC (ng·h/mL) | Tolvaptan Half-life (h) | Tolvaptan Bioavailability (%) |

| Rat | 1 | 289 ± 34 | 5 | 345 ± 36 | 1.2 ± 0.1 | 57.7 |

| Dog | 0.3 | 254 ± 28 | 5 | 389 ± 53 | 2.1 ± 0.3 | 50.9 |

Data extracted from Fujiki et al., J Pharmacol Sci, 2022.[3]

Experimental Workflow: In Vivo Pharmacokinetics

Caption: Workflow for Preclinical Pharmacokinetic Evaluation of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its aquaretic and anti-edematous properties, which were evaluated in rats and dogs.

Experimental Protocols

Aquaretic Effect in Rats and Dogs: Animals were administered this compound intravenously. Urine was collected over specified time intervals, and urine volume, osmolality, and electrolyte concentrations (sodium, potassium) were measured.

Anti-edematous Effect in Rats: Edema was induced in rats, and the effect of intravenously administered this compound on the edematous state was evaluated.

Data Presentation

Table 2: Aquaretic Effects of this compound (OPC-61815) in Rats and Dogs

| Species | Dose of this compound (mg/kg, i.v.) | Urine Volume (mL/6h) | Urine Osmolality (mOsm/kg) |

| Rat | 0.1 | 10.5 ± 1.2 | 450 ± 50 |

| 0.3 | 18.2 ± 2.1 | 280 ± 35 | |

| 1 | 25.6 ± 3.5 | 150 ± 20 | |

| Dog | 0.03 | 250 ± 40 | 300 ± 45 |

| 0.1 | 480 ± 65 | 180 ± 30 | |

| 0.3 | 750 ± 90 | 100 ± 15 |

Data presented as mean ± SEM, extracted and synthesized from figures in Fujiki et al., J Pharmacol Sci, 2022.[3]

Toxicology

A comprehensive toxicology program was conducted for tolvaptan, the active metabolite of this compound. Since this compound is rapidly and extensively converted to tolvaptan, the safety profile of tolvaptan is considered directly relevant. The studies were performed in various species, including mice, rats, dogs, and rabbits.

Experimental Protocols

Single-Dose Toxicity: Rats and dogs received a single oral dose of tolvaptan up to 2,000 mg/kg.[3]

Repeat-Dose Toxicity: Rats were treated orally for 26 weeks and dogs for 52 weeks with tolvaptan at doses up to 1,000 mg/kg/day.[3]

Genotoxicity: A battery of in vitro (Ames test, chromosomal aberration test) and in vivo (micronucleus test) assays were conducted to assess the mutagenic and clastogenic potential of tolvaptan.[4]

Carcinogenicity: Two-year carcinogenicity studies were performed in mice and rats.[4]

Reproductive and Developmental Toxicity: Fertility and early embryonic development studies were conducted in rats. Embryo-fetal development studies were performed in rats and rabbits.[3][4]

Data Presentation

Table 3: Summary of Preclinical Toxicology Findings for Tolvaptan

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Dog | Low acute toxicity. A single dose of up to 2,000 mg/kg was not lethal.[3] |

| Repeat-Dose Toxicity | Rat (26 weeks), Dog (52 weeks) | No target organ toxicity at doses up to 1,000 mg/kg/day. Observed effects were related to the pharmacological action (increased water intake, increased urine volume, decreased urine osmolality).[3] |

| Genotoxicity | In vitro and in vivo | Tolvaptan was not genotoxic in a standard battery of assays.[3][4] |

| Carcinogenicity | Mouse, Rat (2 years) | Tolvaptan was not carcinogenic in mice or rats.[4] |

| Reproductive & Developmental Toxicity | Rat | No effect on fertility. At a maternally toxic dose of 1,000 mg/kg/day, suppressed viability and growth were observed in offspring.[3] |

| Rabbit | Teratogenicity was observed at a maternally toxic dose of 1,000 mg/kg/day, which also caused abortion.[3] | |

| Safety Pharmacology | Various | No adverse effects on the central nervous, respiratory, or cardiovascular systems.[3] |

Conclusion

The preclinical data for this compound (OPC-61815) demonstrate that it serves as an effective intravenous prodrug, rapidly converting to the active V2 receptor antagonist, tolvaptan. In animal models, this compound administration leads to predictable pharmacokinetic and pharmacodynamic profiles, characterized by dose-dependent aquaresis. The extensive toxicology studies on tolvaptan support a favorable nonclinical safety profile, with most observed effects being extensions of its primary pharmacology. These preclinical findings provided a solid foundation for the clinical development of this compound as an intravenous therapeutic option for conditions requiring aquaresis.

References

- 1. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety Profile of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonclinical safety profile of tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

Lazuvapagon: A Technical Overview of its Potential Therapeutic Applications in Nocturia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazuvapagon (also known as SK-1404) is an investigational small molecule therapeutic agent currently under evaluation for the treatment of nocturia due to nocturnal polyuria. As a selective vasopressin V2 receptor agonist, this compound mimics the action of endogenous arginine vasopressin (AVP), promoting water reabsorption in the renal collecting ducts and thereby reducing urine output. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and clinical trial findings. Detailed experimental methodologies and signaling pathways are presented to facilitate a deeper understanding of its pharmacological profile and therapeutic potential.

Introduction

Nocturia, the complaint of waking one or more times at night to void, is a prevalent and bothersome condition that significantly impacts quality of life. Nocturnal polyuria, characterized by the overproduction of urine during the night, is a primary contributor to nocturia. The underlying pathophysiology often involves a disruption in the circadian rhythm of AVP secretion, leading to insufficient water retention by the kidneys during sleep.

Current therapeutic strategies for nocturia due to nocturnal polyuria often involve lifestyle modifications and in some cases, the use of desmopressin, a synthetic analog of vasopressin. This compound represents a novel therapeutic candidate in this area, with a pharmacological profile designed to offer effective and safe management of nocturnal polyuria.

Mechanism of Action

This compound is a selective agonist of the vasopressin V2 receptor. The V2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.

Signaling Pathway of this compound:

Caption: this compound signaling pathway in renal collecting duct cells.

Activation of the V2 receptor by this compound initiates a downstream signaling cascade:

-

Receptor Binding: this compound binds to the V2 receptor on the basolateral membrane of the collecting duct cells.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and insertion into the apical membrane of the cell.

-

Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances the reabsorption of water from the tubular fluid back into the bloodstream.

This aquaretic effect results in a more concentrated and reduced volume of urine, specifically during the nighttime when the drug is administered, thereby addressing the primary cause of nocturnal polyuria.

Preclinical Data

Detailed preclinical data for this compound are not extensively published in peer-reviewed literature. However, based on its progression to Phase II clinical trials, a comprehensive preclinical package evaluating its pharmacology, pharmacokinetics, and toxicology would have been completed. The following sections describe the likely experimental protocols employed in such a program.

In Vitro Pharmacology

Experimental Protocol: Vasopressin V2 Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of this compound for the human vasopressin V2 receptor.

-

Methodology:

-